molecular formula C23H18FN3O3 B2878775 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide CAS No. 958613-50-8

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B2878775
CAS No.: 958613-50-8
M. Wt: 403.413
InChI Key: JFJGUSXHZQGXPU-UHFFFAOYSA-N
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Description

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolin-2,4-dione core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Formation of Quinazolin-2,4-dione Core: The quinazolin-2,4-dione core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.

  • Introduction of the Methyl Group: The quinazolin-2,4-dione core is then reacted with a suitable methylating agent, such as methyl iodide, to introduce the methyl group at the 3-position.

  • Coupling with Benzamide: The resulting quinazolin-3-methyl compound is then coupled with 4-fluorobenzylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted quinazolinones or benzamides.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its antibacterial and antifungal properties.

  • Medicine: It has shown promise as an anticonvulsant and anti-inflammatory agent.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell division. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • Quinazolin-2,4-dione derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Fluoroquinolones: These are a class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV.

Uniqueness: 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific substitution pattern, which may confer enhanced biological activity and selectivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c24-18-11-7-15(8-12-18)13-25-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12H,13-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJGUSXHZQGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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